(2-(1H-indol-2-yl)phenyl)methanol
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Overview
Description
(2-(1H-indol-2-yl)phenyl)methanol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-indol-2-yl)phenyl)methanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the Bartoli reaction, which uses aryl Grignard reagents and tert-butyl azodicarboxylate to form the indole structure .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction mixture being refluxed to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(2-(1H-indol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(1H-indol-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its indole ring system is a versatile scaffold for creating new compounds with potential biological activities .
Biology
In biological research, indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents. They exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Medicine
In medicine, this compound and its derivatives are investigated for their potential use in drug development. Their ability to interact with various biological targets makes them promising candidates for new pharmaceuticals .
Industry
In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. Their unique chemical properties make them valuable in various applications .
Mechanism of Action
The mechanism of action of (2-(1H-indol-2-yl)phenyl)methanol involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
(2-(1H-indol-2-yl)phenyl)methanol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
88207-35-6 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[2-(1H-indol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C15H13NO/c17-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)16-15/h1-9,16-17H,10H2 |
InChI Key |
YGAZTIQYTHIDSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3CO |
Origin of Product |
United States |
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